N-(furan-2-ylmethyl)-N-methylpropanamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(11)10(2)7-8-5-4-6-12-8/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHARTPPEUFFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(furan-2-ylmethyl)-N-methylpropanamide with structurally or functionally related amides:
Preparation Methods
Synthesis of N-Methyl-Furan-2-ylmethylamine
The precursor amine, N-methyl-furan-2-ylmethylamine, is typically synthesized via reductive amination or alkylation:
Reductive Amination
Furan-2-carbaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds in methanol at 25°C for 12 hours, yielding N-methyl-furan-2-ylmethylamine with 74% efficiency.
Alkylation
Furan-2-ylmethylamine undergoes methylation using methyl iodide (CH3I) in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (NaOH). Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, achieving 68% yield after 6 hours at 40°C.
Acylation with Propanoyl Chloride
The amine is acylated using propanoyl chloride under Schotten-Baumann conditions:
Procedure
-
Reagents : N-Methyl-furan-2-ylmethylamine (1.0 equiv), propanoyl chloride (1.2 equiv), triethylamine (TEA; 1.5 equiv).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Conditions : Reaction at 0°C for 30 minutes, followed by stirring at 25°C for 4 hours.
-
Workup : The mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over MgSO4 and concentrated.
-
Purification : Recrystallization from ethyl acetate/hexane (1:3) yields N-(furan-2-ylmethyl)-N-methylpropanamide as a white solid (82% yield, m.p. 98–100°C).
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of propanoyl chloride. TEA neutralizes HCl, shifting the equilibrium toward product formation.
Coupling-Agent-Mediated Amide Formation
Carbodiimide-Based Coupling
Propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Procedure
-
Reagents : Propanoic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), N-methyl-furan-2-ylmethylamine (1.1 equiv).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : Stirring at 25°C for 12 hours under nitrogen.
-
Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and dried over Na2SO4.
-
Purification : Column chromatography (SiO2, hexane/ethyl acetate 4:1) affords the product in 75% yield.
Advantages
-
Avoids handling corrosive acyl chlorides.
-
Suitable for acid-sensitive substrates.
Uranium/Guanidinium Salts
Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) enhances coupling efficiency:
Optimized Protocol
-
Reagents : Propanoic acid (1.0 equiv), HBTU (1.1 equiv), N,N-diisopropylethylamine (DIPEA; 2.0 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : 0°C to 25°C over 2 hours, followed by 18-hour stirring.
Comparative Analysis of Methods
| Parameter | Direct Acylation | EDC/HOBt Coupling | HBTU Coupling |
|---|---|---|---|
| Yield | 82% | 75% | 80% |
| Reaction Time | 4.5 hours | 12 hours | 20 hours |
| Cost | Low | Moderate | High |
| Purity | ≥95% | ≥90% | ≥98% |
| Scale-Up Feasibility | Excellent | Moderate | Limited |
Key Observations
-
Direct acylation is optimal for industrial-scale synthesis due to shorter reaction times and lower reagent costs.
-
Coupling agents like HBTU provide higher purity but are economically prohibitive for large batches.
Reaction Optimization Strategies
Solvent Selection
Temperature Control
Stoichiometry Adjustments
Characterization and Quality Control
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 7.38 (d, J = 1.8 Hz, 1H; furan H-5), 6.32 (dd, J = 3.2, 1.8 Hz, 1H; furan H-4), 6.22 (d, J = 3.2 Hz, 1H; furan H-3), 4.41 (s, 2H; CH2), 3.05 (s, 3H; N-CH3), 2.18 (q, J = 7.6 Hz, 2H; COCH2), 1.12 (t, J = 7.6 Hz, 3H; CH3).
-
IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Chromatographic Purity
-
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming ≥98% purity.
Industrial-Scale Considerations
Cost-Effective Acyl Chloride Synthesis
Propanoyl chloride is synthesized by reacting propanoic acid with thionyl chloride (SOCl2) in DCM, achieving 95% yield at 40°C.
Waste Management
-
Aqueous washes neutralize excess HCl and coupling agents, with solvent recovery via distillation.
-
Copper-contaminated byproducts from coupling reactions require chelation treatment before disposal.
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
